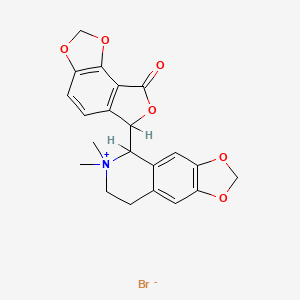

(-)-Bicuculline methobromide

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

IUPAC Name |

6-(6,6-dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl)-6H-furo[3,4-g][1,3]benzodioxol-8-one;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20NO6.BrH/c1-22(2)6-5-11-7-15-16(26-9-25-15)8-13(11)18(22)19-12-3-4-14-20(27-10-24-14)17(12)21(23)28-19;/h3-4,7-8,18-19H,5-6,9-10H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWXCECYGGMGBHD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20BrNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50276617 | |

| Record name | 6,6-Dimethyl-5-(8-oxo-6,8-dihydro-2H-furo[3,4-e][1,3]benzodioxol-6-yl)-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50276617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73604-30-5 | |

| Record name | 6,6-Dimethyl-5-(8-oxo-6,8-dihydro-2H-furo[3,4-e][1,3]benzodioxol-6-yl)-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50276617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [R-(R*,S*)]-5-(6,8-Dihydro-8-oxofuro[3,4-e]-1,3-benzodioxol-6-yl)-5,6,7,8-tetrahydro-6,6-dimethyl-1,3-dioxolo[4,5-g]isoquinolinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(-)-Bicuculline Methobromide: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of (-)-Bicuculline (B9332) methobromide, a widely used pharmacological tool in neuroscience research. This document details its primary molecular target, off-target effects, and the experimental protocols used to characterize its activity.

Core Mechanism of Action: Competitive Antagonism of GABAA Receptors

(-)-Bicuculline methobromide is a quaternary salt of the phthalide-isoquinoline alkaloid (+)-bicuculline.[1] Its primary mechanism of action is as a competitive antagonist at the γ-aminobutyric acid type A (GABAA) receptor.[2][3] GABA is the principal inhibitory neurotransmitter in the mammalian central nervous system, and its binding to the GABAA receptor, a ligand-gated chloride ion channel, leads to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.[4][5]

This compound competitively binds to the same site as GABA on the GABAA receptor, thereby preventing the binding of GABA and the subsequent opening of the chloride channel.[2] This blockade of GABAergic inhibition leads to a disinhibition of neuronal circuits, resulting in increased neuronal excitability. This proconvulsant effect is utilized experimentally to study epilepsy and to isolate excitatory neurotransmission mediated by glutamate (B1630785) receptors.[6][7]

While it is a competitive antagonist, some studies suggest that bicuculline (B1666979) may also act as an allosteric inhibitor of channel opening, stabilizing the receptor in a closed state.[2][8]

Off-Target Effects: Blockade of Calcium-Activated Potassium Channels

In addition to its action on GABAA receptors, this compound and its derivatives have been shown to block small-conductance calcium-activated potassium (SK) channels.[9][10][11] These channels are responsible for the slow afterhyperpolarization (AHP) that follows an action potential, which is a key factor in regulating neuronal firing rates.[10] The blockade of SK channels by bicuculline methobromide can therefore lead to an increase in neuronal excitability, an effect that is independent of its action on GABAA receptors.[12] This is a critical consideration for researchers, as effects observed following bicuculline application may not be solely attributable to the blockade of GABAergic inhibition.

Quantitative Data

The following table summarizes the key quantitative parameters describing the potency of this compound and related compounds.

| Compound | Target | Parameter | Value | Species/Preparation | Reference |

| This compound | GABAA Receptor | IC50 | 3 µM | Not specified | [6] |

| Bicuculline | GABAA Receptor | IC50 | 2 ± 0.1 µM | Not specified (at 40 µM GABA) | [7] |

| Bicuculline | GABAA Receptor | pA2 | 6.2 ± 0.6 | Rat cerebral cortex | [13] |

| Bicuculline methiodide | hSK1 Channel | IC50 | 15 µM | HEK 293 cells (at +80 mV) | [9] |

| Bicuculline methiodide | rSK2 Channel | IC50 | 25 µM | HEK 293 cells (at +80 mV) | [9] |

| Bicuculline free base | Voltage-gated K+ current | IC50 | 113 µM | Rat medial preoptic neurons | [14] |

| Bicuculline free base | Steady Ca2+-dependent K+ current | IC50 | 36 µM | Rat medial preoptic neurons | [14] |

Signaling Pathway Diagram

Caption: Competitive antagonism of the GABAA receptor by this compound.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to measure the effect of this compound on GABAA receptor-mediated currents in neurons.

1. Brain Slice Preparation:

-

Anesthetize the animal (e.g., mouse or rat) and rapidly decapitate.[15]

-

Dissect the brain in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 glucose, 2 CaCl2, and 1 MgCl2.[16]

-

Cut 300-400 µm thick coronal or sagittal slices using a vibratome.[15]

-

Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.[15]

2. Recording:

-

Place a slice in the recording chamber on an upright microscope and continuously perfuse with oxygenated aCSF at 2-3 ml/min.[15]

-

Visualize neurons using differential interference contrast (DIC) optics.

-

Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.[17] The intracellular solution should contain (in mM): 130 KCl, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP, and 0.2 EGTA, with pH adjusted to 7.3 with KOH.[16]

-

Approach a neuron and form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.[17]

-

Rupture the membrane to achieve the whole-cell configuration.[17]

-

Clamp the neuron at a holding potential of -70 mV.

3. Data Acquisition and Analysis:

-

Record baseline GABAA receptor-mediated inhibitory postsynaptic currents (IPSCs), which can be evoked by electrical stimulation of afferent fibers or occur spontaneously.

-

Bath-apply this compound (e.g., 10-50 µM) to the slice.[12]

-

Record IPSCs in the presence of the antagonist. A reduction or complete block of the IPSCs indicates antagonism of GABAA receptors.

-

To study the effect on SK channels, a different voltage protocol would be used to elicit afterhyperpolarizations.[12]

Radioligand Binding Assay

This protocol is used to determine the binding affinity of this compound for the GABAA receptor.

1. Membrane Preparation:

-

Homogenize brain tissue (e.g., rat cerebral cortex) in ice-cold buffer (e.g., 0.32 M sucrose).[18]

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.[18]

-

Wash the membranes multiple times by resuspension in buffer and centrifugation to remove endogenous GABA.[18]

-

Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration.[19]

2. Binding Assay:

-

In a 96-well plate, add the membrane preparation, a radiolabeled GABAA receptor agonist (e.g., [3H]muscimol or [3H]GABA), and varying concentrations of unlabeled this compound.[20]

-

To determine non-specific binding, a separate set of wells should contain the membrane preparation, radioligand, and a high concentration of unlabeled GABA.[20]

-

Incubate the plate to allow the binding to reach equilibrium.[20]

-

Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.[20]

-

Wash the filters with ice-cold buffer.

3. Data Analysis:

-

Quantify the radioactivity on the filters using liquid scintillation counting.

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot the specific binding as a function of the concentration of this compound.

-

Determine the IC50 (the concentration of antagonist that inhibits 50% of specific binding) from the resulting competition curve.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram

Caption: Workflow for characterizing the mechanism of action of this compound.

References

- 1. rndsystems.com [rndsystems.com]

- 2. Advantages of an antagonist: bicuculline and other GABA antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | GABAA receptor antagonist | Hello Bio [hellobio.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Bicuculline - Wikipedia [en.wikipedia.org]

- 8. Bicuculline and Gabazine Are Allosteric Inhibitors of Channel Opening of the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological characterization of small-conductance Ca2+-activated K+ channels stably expressed in HEK 293 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bicuculline block of small-conductance calcium-activated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The functional role of a bicuculline-sensitive Ca2+-activated K+ current in rat medial preoptic neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Schild regression analysis of antidepressant and bicuculline antagonist effects at the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bicuculline free base blocks voltage-activated K+ currents in rat medial preoptic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Bicuculline Restores Frequency-Dependent Hippocampal I/E Ratio and Circuit Function in PGC-1ɑ Null Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Patch Clamp Protocol [labome.com]

- 17. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 18. PDSP - GABA [kidbdev.med.unc.edu]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. benchchem.com [benchchem.com]

(-)-Bicuculline Methobromide: A Technical Guide for Neuropharmacology Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Bicuculline (B9332) methobromide is a quaternary salt of the phthalide (B148349) isoquinoline (B145761) alkaloid (+)-bicuculline, a classical competitive antagonist of the γ-aminobutyric acid type A (GABAA) receptor. Its enhanced water solubility and stability in solution compared to its parent compound make it a valuable tool in neuropharmacological research.[1][2] This technical guide provides an in-depth overview of the applications, mechanism of action, quantitative pharmacological data, and experimental protocols for (-)-bicuculline methobromide, intended for researchers, scientists, and drug development professionals.

Introduction

This compound is primarily utilized as a selective antagonist of GABAA receptors, the main ligand-gated ion channels responsible for fast inhibitory neurotransmission in the central nervous system (CNS).[3][4] By blocking the action of GABA, this compound effectively disinhibits neuronal circuits, allowing for the isolation and study of excitatory neurotransmission, particularly that mediated by glutamate (B1630785) receptors.[3][4] Its convulsant properties also make it a widely used pharmacological agent for inducing seizure-like activity in in vitro and in vivo models of epilepsy.[4][5] Beyond its canonical action on GABAA receptors, this compound has been reported to exhibit non-GABAergic effects, notably the blockade of small-conductance calcium-activated potassium (SK) channels.[5][6]

Mechanism of Action

Competitive Antagonism at the GABAA Receptor

This compound acts as a competitive antagonist at the GABAA receptor.[3][6] It binds to the GABA recognition site on the receptor complex, thereby preventing the binding of the endogenous agonist GABA.[6] This prevents the conformational change that would normally open the integral chloride ion channel.[4] The blockade of chloride influx leads to a reduction of the inhibitory postsynaptic potential (IPSP), resulting in neuronal disinhibition and increased excitability. Single-channel studies have shown that bicuculline (B1666979) reduces GABA-activated conductance by decreasing both the channel open time and the opening frequency.[6]

Allosteric Inhibition of Channel Opening

In addition to its competitive antagonism, bicuculline can also act as a negative allosteric inhibitor of the GABAA receptor channel opening.[7][8] This means that even when the channel is activated by other agents, such as anesthetic drugs, bicuculline can still inhibit the channel's function, suggesting a mechanism that goes beyond simple competition at the agonist binding site.[7][8]

Non-GABAergic Actions: Blockade of SK Channels

This compound and its methylated derivatives have been shown to block small-conductance calcium-activated potassium (SK) channels.[6][9] These channels are responsible for the slow afterhyperpolarization (AHP) that follows an action potential in many neurons, which is a key regulator of neuronal excitability.[6] The blockade of SK channels by this compound can therefore contribute to its pro-convulsant effects, independent of its action on GABAA receptors.[9]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound.

Table 1: Receptor Binding and Potency

| Parameter | Value | Receptor/Channel | Species/System | Reference(s) |

| IC50 | 3 µM | GABAA Receptor | Not specified | [5] |

| IC50 | 15 ± 2 µM | hSK1 Channels | Human (HEK293 cells) | [3] |

| IC50 | 25 ± 4 µM | rSK2 Channels | Rat (HEK293 cells) | [3] |

Table 2: In Vivo Efficacy (Epilepsy Model)

| Parameter | Value | Animal Model | Effect | Reference(s) |

| CD50 (clonus) | 2.2 mg/kg (s.c.) | Male Swiss S mice | Induction of clonic convulsions | [2] |

| CD50 (tonus) | 2.4 mg/kg (s.c.) | Male Swiss S mice | Induction of tonic convulsions | [2] |

Signaling Pathways and Experimental Workflows

GABAergic Signaling Pathway

The following diagram illustrates the canonical GABAergic signaling pathway and the point of intervention for this compound.

Caption: GABAergic signaling pathway and antagonism by this compound.

Experimental Workflow: Whole-Cell Patch-Clamp Electrophysiology

This diagram outlines a typical workflow for an electrophysiology experiment using this compound to study excitatory postsynaptic currents (EPSCs).

Caption: Workflow for isolating EPSCs using this compound.

Experimental Protocols

Whole-Cell Patch-Clamp Recording to Isolate EPSCs

This protocol describes the use of this compound to block inhibitory postsynaptic currents (IPSCs) and isolate excitatory postsynaptic currents (EPSCs) in brain slices.

1. Brain Slice Preparation:

-

Anesthetize and decapitate a rodent according to approved institutional animal care and use committee protocols.

-

Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 D-glucose.

-

Cut 300-400 µm thick coronal or sagittal slices of the desired brain region using a vibratome.

-

Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour before recording.

2. Recording Setup:

-

Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at room temperature or 32-34°C.

-

Visualize neurons using differential interference contrast (DIC) optics.

-

Use borosilicate glass pipettes (3-6 MΩ) filled with an internal solution containing (in mM): 130 Cs-gluconate, 10 HEPES, 10 EGTA, 2 MgCl2, 2 Na2-ATP, and 0.3 Na-GTP (pH adjusted to 7.3 with CsOH).

3. Data Acquisition:

-

Obtain a whole-cell patch-clamp recording from a target neuron in voltage-clamp mode. Hold the membrane potential at -70 mV.

-

Record baseline synaptic activity, which will include both EPSCs and IPSCs.

-

Prepare a stock solution of this compound (e.g., 10 mM in water).

-

Bath apply this compound at a final concentration of 10-20 µM to the aCSF.

-

After a stable blockade of IPSCs is achieved (typically 5-10 minutes), record the isolated EPSCs.

-

Analyze the amplitude, frequency, and kinetics of EPSCs before and after the application of this compound.

In Vivo Epilepsy Model

This protocol describes the induction of seizures in mice using this compound for the screening of potential anticonvulsant compounds.

1. Animals and Housing:

-

Use adult male Swiss S mice, housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Allow animals to acclimate to the experimental room for at least 1 hour before the experiment.

2. Drug Preparation and Administration:

-

Dissolve this compound in sterile saline to the desired concentration.

-

Administer the test compound (potential anticonvulsant) or vehicle to the control group via the appropriate route (e.g., intraperitoneal, oral).

-

After a predetermined pretreatment time, administer this compound subcutaneously at a dose of 2.2-2.4 mg/kg.

3. Seizure Observation and Scoring:

-

Immediately after the injection of this compound, place the mouse in an individual observation cage.

-

Observe the animal for at least 30 minutes for the occurrence of clonic and tonic convulsions.

-

Record the latency to the first convulsion and the duration of the seizures.

-

The protective effect of the test compound is determined by its ability to prevent or delay the onset of seizures compared to the vehicle-treated group.

Radioligand Binding Assay for GABAA Receptor

This protocol describes a competitive binding assay to determine the affinity of a test compound for the GABAA receptor using [3H]muscimol as the radioligand and (-)-bicuculline methiodide (a related salt) to define non-specific binding.

1. Membrane Preparation:

-

Homogenize rat whole brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in fresh buffer and repeat the centrifugation step three more times to wash the membranes and remove endogenous GABA.

-

Resuspend the final pellet in buffer and determine the protein concentration using a standard assay (e.g., Bradford assay).

2. Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

50 µL of buffer or test compound at various concentrations.

-

50 µL of [3H]muscimol (final concentration ~1-2 nM).

-

100 µL of the membrane preparation (50-100 µg of protein).

-

-

For total binding, add buffer instead of the test compound.

-

For non-specific binding, add a high concentration of unlabeled (-)-bicuculline methiodide (e.g., 100 µM).

-

Incubate the plate at 4°C for 60 minutes.

3. Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters three times with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]muscimol) by non-linear regression analysis.

Conclusion

This compound remains an indispensable tool in neuroscience research. Its properties as a potent and selective competitive antagonist of the GABAA receptor, combined with its improved solubility and stability, make it ideal for a wide range of applications, from fundamental studies of synaptic transmission to the preclinical evaluation of novel anticonvulsant therapies. Researchers should, however, remain mindful of its non-GABAergic effects, particularly the blockade of SK channels, and consider these potential off-target actions when interpreting experimental results. This guide provides a comprehensive resource to facilitate the effective and appropriate use of this compound in the laboratory.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pharmacological characterization of small-conductance Ca2+-activated K+ channels stably expressed in HEK 293 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. GABAA receptor - Wikipedia [en.wikipedia.org]

- 6. Bicuculline block of small-conductance calcium-activated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Advantages of an antagonist: bicuculline and other GABA antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bicuculline-induced epileptogenesis in the human neocortex maintained in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

(-)-Bicuculline Methobromide: A Technical Guide to Solubility and Stability for the Research Professional

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of (-)-bicuculline (B9332) methobromide, a key antagonist of the GABA-A receptor. Understanding these fundamental physicochemical properties is critical for its effective use in experimental settings, from ensuring accurate solution preparation to maintaining its biological activity throughout the course of an experiment. This document consolidates available data, outlines relevant experimental methodologies, and illustrates the compound's mechanism of action within its primary signaling pathway.

Core Physicochemical Properties

(-)-Bicuculline methobromide is a quaternary ammonium (B1175870) salt of the phthalide (B148349) isoquinoline (B145761) alkaloid, (+)-bicuculline. The addition of a methyl bromide group significantly alters its physical properties compared to the parent compound, most notably enhancing its aqueous solubility and chemical stability.

Molecular Formula: C₂₁H₂₀BrNO₆ Molecular Weight: 462.3 g/mol

Solubility Profile

The solubility of a compound is a critical parameter for its use in in vitro and in vivo studies. The quaternary salt form of bicuculline (B1666979) demonstrates markedly improved solubility in aqueous solutions over its parent compound.

Quantitative Solubility Data

The available quantitative solubility data for this compound and its related salts are summarized below. Data for the parent compound, (+)-bicuculline, is included for comparison.

| Compound | Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Citation(s) |

| This compound | Water | 50 | 23.11 | |

| (-)-Bicuculline Methiodide | Water | 20 | 10.19 | [1] |

| (-)-Bicuculline Methiodide | DMSO | 50 | 25.46 | [1] |

| (-)-Bicuculline Methochloride | Water | 100 | 41.78 | [2] |

| (+)-Bicuculline (Free Base) | DMSO | 100 | ~36.7 | [3] |

| (+)-Bicuculline (Free Base) | DMF | - | ~20 | [4] |

Note: The solubility of (+)-Bicuculline in DMSO is also reported as approximately 10 mg/mL[4] and up to 74 mg/mL.[5] The parent compound is sparingly soluble in aqueous solutions.

Stability Profile

This compound is noted for being significantly more stable in solution than (+)-bicuculline. This enhanced stability is crucial for experiments requiring physiological pH and temperature over extended periods.

Chemical Stability

The primary instability of the parent (+)-bicuculline molecule arises from the hydrolysis of its lactone ring, a reaction that occurs readily at physiological pH.[6] This hydrolysis converts bicuculline into the less active hydroxy acid, bicucine. The reaction is pH-dependent, with bicuculline being relatively stable in acidic conditions (pH < 3) but having a half-life of only 45 minutes at 24°C in a pH 7.6 buffer.[6][7]

The quaternary ammonium structure of this compound renders the molecule less susceptible to this hydrolytic cleavage, thus conferring its greater stability in aqueous solutions at physiological pH.

Storage Recommendations

Solid Form: The solid compound should be stored at room temperature. Solutions: For optimal stability, freshly prepared solutions should be used on the same day. If storage is necessary, solutions can be stored at -20°C for up to one month. Before use, frozen solutions should be equilibrated to room temperature and checked for any precipitation.[3]

While specific photostability studies for the methobromide salt are not widely published, the related methiodide salt is known to be light-sensitive. Therefore, it is prudent to protect solutions of this compound from light.

Mechanism of Action and Signaling Pathway

This compound functions as a prototypic competitive antagonist of the GABA-A receptor.[3] It binds to the same site as the endogenous neurotransmitter GABA, but its binding does not induce the conformational change that opens the receptor's associated chloride ion channel. By occupying the binding site, it prevents GABA from activating the receptor, thereby blocking inhibitory neurotransmission.

GABA-A Receptor Signaling Pathway

The following diagram illustrates the canonical GABA-A receptor signaling pathway and the point of intervention for this compound.

Experimental Protocols

The following sections provide representative methodologies for determining the solubility and stability of a compound like this compound. These are generalized protocols and should be adapted and validated for specific experimental needs.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, representing the saturation point of a solution in equilibrium with its solid phase.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the solvent (e.g., purified water, phosphate-buffered saline pH 7.4) in a sealed, inert container (e.g., glass vial). The excess solid should be visually apparent.

-

Equilibration: Place the container in an agitator (e.g., orbital shaker or rotator) set to a constant temperature (e.g., 25°C or 37°C). Agitate the suspension for a sufficient duration to ensure equilibrium is reached (typically 24 to 72 hours).

-

Phase Separation: After equilibration, allow the suspension to stand undisturbed at the same constant temperature to let the excess solid settle. Alternatively, centrifuge the sample to pellet the undissolved solid.

-

Sampling: Carefully withdraw a sample of the supernatant. To ensure no solid particles are included, filter the sample immediately through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PVDF).

-

Analysis: Dilute the filtered sample with a suitable mobile phase. Quantify the concentration of this compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve of known concentrations.

-

Replicates: The experiment should be performed in at least triplicate to ensure the reproducibility of the results.

Protocol 2: Stability Assessment in Aqueous Solution

This protocol outlines a method to assess the chemical stability of this compound in an aqueous buffer over time at a specific temperature.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in the desired aqueous buffer (e.g., PBS, pH 7.4) at a known concentration below its solubility limit (e.g., 10 mM).

-

Incubation: Aliquot the solution into several sealed, inert vials and place them in a constant temperature incubator (e.g., 37°C). Protect the vials from light.

-

Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove one vial from the incubator. Immediately quench any potential degradation by freezing the sample at -80°C or by mixing with a quenching solution if necessary. The T=0 sample represents the initial concentration.

-

Analysis: Analyze all samples using a validated stability-indicating HPLC method. This method must be capable of separating the intact parent compound from any potential degradation products (such as bicucine).

-

Data Evaluation: For each time point, calculate the percentage of the initial concentration of this compound remaining. Plot the percentage remaining versus time. The degradation rate and half-life (t₁/₂) of the compound under the tested conditions can be calculated from this data.

This protocol can be adapted to test stability under various conditions by modifying the pH of the buffer, the incubation temperature, or by exposing the samples to controlled light conditions (photostability testing) as per ICH Q1B guidelines. A dark control should always be included in photostability studies.

References

- 1. (-)-Bicuculline methiodide | GABAA Receptors | Tocris Bioscience [tocris.com]

- 2. rndsystems.com [rndsystems.com]

- 3. (+)-Bicuculline | GABAA receptor antagonist | Hello Bio [hellobio.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Chemical instability of the GABA antagonist bicuculline under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

(-)-Bicuculline Methobromide vs. (+)-Bicuculline: A Technical Guide to their Core Pharmacological Differences

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparison of (-)-bicuculline (B9332) methobromide and (+)-bicuculline, two closely related antagonists of the γ-aminobutyric acid type A (GABAA) receptor. While both compounds are pivotal tools in neuroscience research for studying inhibitory neurotransmission and modeling epilepsy, they possess distinct physicochemical and pharmacological properties. This document outlines their mechanisms of action, comparative receptor binding affinities, and key experimental protocols. Particular emphasis is placed on the stereoselectivity of the GABAA receptor interaction and the off-target effects associated with the quaternary salt derivative.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, acting on ionotropic GABAA receptors to mediate fast synaptic inhibition. The phthalide-isoquinoline alkaloid, bicuculline (B1666979), is a classic competitive antagonist of these receptors.[1][2] Its ability to block GABAergic inhibition makes it a potent convulsant, widely utilized in experimental models of epilepsy.[1] (+)-Bicuculline is the naturally occurring and pharmacologically active enantiomer. (-)-Bicuculline methobromide is a synthetic derivative of (+)-bicuculline, designed to overcome some of the practical limitations of the parent compound. This guide will dissect the critical differences between these two agents to inform experimental design and data interpretation.

Physicochemical Properties and Handling

A primary distinction between the two compounds lies in their solubility and stability.

| Property | (+)-Bicuculline | This compound |

| Form | Freebase | Methobromide salt of (+)-bicuculline[3][4] |

| Solubility | Soluble in DMSO (100mM) | Soluble in water (up to 50 mM)[4] |

| Stability | Light-sensitive and prone to hydrolysis in aqueous acidic solutions.[1] | More stable in aqueous solutions.[3] |

| Blood-Brain Barrier | Penetrates the brain in a dose-dependent manner.[5] | Does not readily cross the blood-brain barrier.[5][6] |

Mechanism of Action and Receptor Binding

Both (+)-bicuculline and its methobromide salt act as competitive antagonists at the GABAA receptor. They bind to the GABA recognition site on the receptor complex, thereby preventing the binding of GABA and the subsequent opening of the chloride ion channel.[3] Some evidence also suggests that bicuculline can act as a negative allosteric inhibitor of channel opening.

The interaction with the GABAA receptor is highly stereoselective. The (+)-enantiomer, also denoted as [1S,9R]BIC, is significantly more potent than the (-)-enantiomer ([1R,9S]BIC). One study found (+)-bicuculline to be approximately 70 times more potent than (-)-bicuculline in inhibiting GABAA receptor binding.[7]

Quantitative Data on Receptor Affinity

| Compound | Receptor | IC50 | Reference |

| (+)-Bicuculline | GABAA | 2 µM | [1][8] |

| (+)-Bicuculline | GABAA | 3 µM | [2] |

| (-)-Bicuculline Methiodide | GABAA | Not explicitly stated, but noted to have similar potency to (+)-bicuculline. | [6] |

Note: IC50 values can vary based on experimental conditions, such as the concentration of the competing radioligand.

Off-Target Effects and Selectivity

A critical consideration in the use of these compounds is their selectivity. While (+)-bicuculline is primarily known for its action on GABAA receptors, it can also block Ca2+-activated potassium channels.[1][2]

The quaternary salts of bicuculline, including this compound, are reported to be less selective.[6] Their off-target activities include:

-

Nicotinic acetylcholine (B1216132) receptors: Can act as antagonists.[6]

-

Small conductance Ca2+-activated potassium (SK) channels: Can cause blockade.[6]

This broader pharmacological profile of the methobromide salt necessitates careful consideration of potential confounding effects in experimental studies.

Experimental Protocols

Competitive Radioligand Binding Assay for GABAA Receptor

This protocol is a generalized procedure for determining the binding affinity of a test compound (e.g., (+)-bicuculline or this compound) by measuring its ability to displace a radiolabeled ligand (e.g., [3H]GABA or [3H]Muscimol) from the GABAA receptor.

I. Materials and Reagents

-

Receptor Source: Rat or mouse whole brain membranes.

-

Radioligand: [3H]GABA or [3H]Muscimol (at a concentration close to its Kd, typically 5-10 nM).

-

Test Compounds: (+)-Bicuculline and this compound, prepared in a series of dilutions.

-

Positive Control/Non-specific Binding: Unlabeled GABA (e.g., 100 µM) or another known GABAA antagonist.

-

Buffers:

-

Homogenization Buffer: 0.32 M Sucrose, pH 7.4.

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

-

Equipment: Glass-Teflon homogenizer, refrigerated centrifuge, 96-well microplates, cell harvester with glass fiber filters, scintillation counter.

II. Membrane Preparation

-

Homogenize brain tissue in ice-cold Homogenization Buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the pellet by resuspending in ice-cold Binding Buffer and centrifuging again. Repeat this wash step at least twice to remove endogenous GABA.[10]

-

Incubate the membrane suspension at 37°C for 30 minutes to further facilitate the dissociation of any remaining endogenous GABA.[10]

-

Centrifuge again and resuspend the final pellet in a known volume of Binding Buffer.

-

Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

-

Store aliquots of the membrane preparation at -80°C until use.

III. Binding Assay Procedure

-

On the day of the experiment, thaw the membrane aliquots on ice.

-

Set up the assay in 96-well plates with the following conditions in triplicate:

-

Total Binding: Membrane preparation + Radioligand + Binding Buffer.

-

Non-specific Binding: Membrane preparation + Radioligand + excess unlabeled GABA.

-

Competition: Membrane preparation + Radioligand + varying concentrations of the test compound.

-

-

Add 50-100 µg of membrane protein to each well.

-

Initiate the binding reaction by adding the radioligand.

-

Incubate the plates at 4°C for 60-90 minutes to allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

IV. Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of competitive antagonism at the GABAA receptor.

Experimental Workflow Diagram

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This compound offers advantages in terms of water solubility and stability over its parent compound, (+)-bicuculline. However, this comes at the cost of reduced selectivity, with known off-target effects on nicotinic acetylcholine receptors, SK channels, and acetylcholinesterase. Both compounds remain invaluable for probing the function of GABAA receptors, but the choice between them must be guided by the specific requirements of the experiment. For in vivo studies requiring systemic administration where blood-brain barrier penetration is not desired, or for aqueous-based in vitro assays requiring high stability, the methobromide salt may be preferable. For studies demanding the highest selectivity for the GABAA receptor, (+)-bicuculline remains the gold standard. Researchers should be mindful of these differences and the potential for off-target effects when interpreting their results. Further studies directly comparing the binding kinetics and affinity of these two compounds under identical conditions would be beneficial for the field.

References

- 1. Bicuculline and Gabazine Are Allosteric Inhibitors of Channel Opening of the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bicuculline - Wikipedia [en.wikipedia.org]

- 3. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. Effects of (+)-bicuculline, a GABAa receptor antagonist, on auditory steady state response in free-moving rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advantages of an antagonist: bicuculline and other GABA antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, anti-GABA activity and preferred conformation of bicuculline and norbicuculline enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Studies on the neuropharmacological activity of bicuculline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

(-)-Bicuculline Methobromide: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Bicuculline (B9332) methobromide is a quaternary ammonium (B1175870) salt of the phthalide-isoquinoline alkaloid (+)-bicuculline. Renowned for its action as a potent and selective competitive antagonist of the γ-aminobutyric acid type A (GABAA) receptor, it serves as an indispensable tool in neuroscience research. Its quaternary structure confers greater water solubility and stability in solution compared to its parent compound, making it ideal for a wide range of experimental applications, particularly in electrophysiology. This guide provides a comprehensive overview of (-)-bicuculline methobromide, including its chemical properties, mechanism of action, detailed experimental protocols, and key quantitative data to facilitate its effective use in the laboratory.

Chemical and Physical Properties

This compound is the N-methylated bromide salt of (+)-bicuculline. A notable discrepancy exists in the literature and among suppliers regarding its CAS number. Both 66016-70-4 and 73604-30-5 are frequently cited for compounds with the same molecular formula and weight. The CAS number 66016-70-4 is often associated with the specific stereoisomer 1(S),9(R)-(-)-Bicuculline methobromide, which corresponds to the biologically active form derived from (+)-bicuculline. For clarity, researchers should verify the specific product information with their supplier.

Table 1: Physicochemical Properties

| Property | Value | References |

| Primary CAS Number | 66016-70-4 | [1][2] |

| Alternative CAS Number | 73604-30-5 | [3] |

| Molecular Formula | C₂₁H₂₀BrNO₆ | [1][2] |

| Molecular Weight | 462.3 g/mol | [1][2] |

| Appearance | White to off-white solid | |

| Purity | ≥98% (by HPLC) | [1][2] |

| Storage | Store at Room Temperature | [1][2] |

Table 2: Solubility Data

| Solvent | Maximum Concentration | References |

| Water | 50 mM (23.11 mg/mL) | [1][2][3] |

| DMSO | 100 mM (for parent compound) |

Mechanism of Action

GABAA Receptor Antagonism

The primary mechanism of action for this compound is its role as a competitive antagonist at the GABAA receptor.[4] The GABAA receptor is a ligand-gated ion channel that, upon binding its endogenous ligand GABA, opens to allow the influx of chloride ions (Cl⁻). This influx hyperpolarizes the neuron's membrane potential, making it less likely to fire an action potential, thus mediating fast inhibitory neurotransmission throughout the central nervous system.

This compound binds to the same site as GABA on the receptor complex but does not activate the channel. By occupying the binding site, it prevents GABA from binding and eliciting its inhibitory effect.[5] This blockade of inhibition leads to a state of disinhibition, resulting in increased neuronal excitability. This proconvulsant action is widely exploited in experimental models of epilepsy.[4][6]

Off-Target Effects

Researchers should be aware of potential off-target activities, especially at higher concentrations. (-)-Bicuculline and its quaternary salts have been shown to block small-conductance calcium-activated potassium channels (SK channels).[6] This action can influence neuronal afterhyperpolarization and firing patterns, independent of its effects on GABAergic signaling. Activity at nicotinic acetylcholine (B1216132) receptors and acetylcholinesterase has also been reported.[7]

Signaling Pathways and Workflows

Caption: GABAergic synapse and mechanism of this compound.

Caption: Experimental workflow for in vitro electrophysiology.

Experimental Protocols

Protocol 1: In Vitro Electrophysiology - Blockade of GABAA-Mediated IPSCs

This protocol describes how to measure the effect of this compound on inhibitory postsynaptic currents (IPSCs) in acute brain slices.

1. Acute Brain Slice Preparation: a. Anesthetize a rodent (e.g., mouse) and perform transcardial perfusion with ice-cold, oxygenated NMDG-based or sucrose-based artificial cerebrospinal fluid (aCSF). b. Rapidly dissect the brain and mount it on a vibratome stage. c. Cut 300-400 µm thick coronal or sagittal slices of the desired brain region (e.g., prelimbic cortex, hippocampus). d. Transfer slices to a recovery chamber with NMDG-based aCSF at 32-34°C for 10-15 minutes, then transfer to a holding chamber with standard aCSF at room temperature, continuously bubbled with 95% O₂ / 5% CO₂. Allow slices to recover for at least 1 hour.

2. Whole-Cell Patch-Clamp Recording: a. Transfer a slice to the recording chamber of an upright microscope, continuously perfused with oxygenated aCSF (2-3 mL/min) at 30-32°C. b. To isolate GABAergic currents, add AMPA and NMDA receptor antagonists (e.g., 20 µM CNQX and 50 µM D-AP5) to the perfusion aCSF. c. Using borosilicate glass pipettes (3-6 MΩ), obtain whole-cell voltage-clamp recordings from target neurons (e.g., layer V pyramidal cells). d. Use a cesium-based internal solution to block potassium channels and improve the voltage clamp. e. Hold the neuron at 0 mV to record inward IPSCs. f. Place a stimulating electrode (e.g., in layers II/III) to evoke synaptic IPSCs using a brief pulse (e.g., 150 µs) every 10 seconds.

3. Pharmacological Application: a. Record a stable baseline of both spontaneous and evoked IPSCs for 5-10 minutes. b. Prepare a stock solution of this compound in water. Dilute to a final concentration of 1-100 µM in the aCSF. c. Bath-apply the this compound solution and record the reduction in IPSC amplitude. Complete blockade is typically observed at concentrations of 10-100 µM.[7] d. To confirm the effect is reversible, perform a washout by perfusing with drug-free aCSF.

Protocol 2: In Vivo Seizure Induction in Mice

This protocol describes the induction of clonic-tonic convulsions in mice to study proconvulsant or anticonvulsant drug effects.

1. Animal and Housing: a. Use male Swiss mice or other appropriate strain, housed under standard laboratory conditions. b. Allow animals to acclimate to the testing room before the experiment.

2. Drug Preparation and Administration: a. Dissolve this compound in sterile saline (0.9% NaCl). b. Administer the solution via subcutaneous (s.c.) injection at a volume of 10 mL/kg. c. Doses in the range of 1.25-3.2 mg/kg are effective for inducing seizures. The convulsant dose for 50% of animals (CD₅₀) is approximately 2.2 mg/kg for clonus and 2.4 mg/kg for tonus.[6]

3. Observation: a. Immediately after injection, place the mouse in an individual observation chamber. b. Observe the animal for at least 30 minutes for the onset of seizure activity. c. Score the seizure severity based on established scales (e.g., latency to first clonus, presence of tonic hindlimb extension). d. To test anticonvulsant compounds, administer the test compound intraperitoneally (i.p.) at a set time before the bicuculline challenge.

Protocol 3: Characterization of SK Channel Blockade in Xenopus Oocytes

This protocol is based on the methodology used to discover the off-target effects of bicuculline derivatives on SK channels.

1. Oocyte Preparation and Channel Expression: a. Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis. b. Inject oocytes with cRNA encoding the SK channel subunits of interest (e.g., SK1 or SK2). c. Incubate the oocytes for 2-5 days at 18°C to allow for channel protein expression.

2. Patch-Clamp Recording: a. Manually remove the vitelline membrane from an oocyte. b. Using a patch-clamp rig, obtain a high-resistance (giga-ohm) seal on the oocyte membrane. c. Excise a small membrane patch in the outside-out configuration. This exposes the extracellular side of the channel to the bath solution. d. Use a pipette solution containing a known concentration of free Ca²⁺ (e.g., buffered with EGTA) to activate the SK channels from the intracellular side. e. Record SK channel currents in response to voltage steps.

3. Pharmacological Application: a. Perfuse the outside-out patch with a control bath solution and record baseline SK currents. b. Perfuse the patch with a solution containing this compound (concentrations of 1-100 µM are effective).[6] c. Observe the blockade of the SK current. The block is typically rapid and reversible. d. Analyze the data to determine the IC₅₀ and voltage dependence of the block.

Quantitative Data Summary

Table 3: Pharmacological Data

| Parameter | Target | Species/System | Value | References |

| IC₅₀ | GABAA Receptor | Human α₁β₂γ₂L in Xenopus oocytes | 3 µM | [6] |

| CD₅₀ (Clonus) | In Vivo Seizure | Male Swiss Mice (s.c.) | 2.2 mg/kg | [6] |

| CD₅₀ (Tonus) | In Vivo Seizure | Male Swiss Mice (s.c.) | 2.4 mg/kg | [6] |

| IC₅₀ | SK1 Channel | hSK1 in HEK 293 cells (+80 mV) | 15 µM (methiodide salt) | |

| IC₅₀ | SK2 Channel | rSK2 in HEK 293 cells (+80 mV) | 25 µM (methiodide salt) |

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. GABAA Receptor Dynamics and Constructing GABAergic Synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Understanding the Molecular Diversity of GABAergic Synapses [frontiersin.org]

- 6. Bicuculline block of small-conductance calcium-activated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The functional role of a bicuculline-sensitive Ca2+-activated K+ current in rat medial preoptic neurons - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (-)-Bicuculline Methobromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (-)-bicuculline (B9332) methobromide, a pivotal tool in neuropharmacological research. We will delve into its core properties, mechanism of action, and established experimental applications, presenting the information in a structured and accessible format for professionals in the field.

Core Properties of (-)-Bicuculline Methobromide

This compound is the methobromide salt of (+)-bicuculline, a phthalide (B148349) isoquinoline (B145761) alkaloid.[1] This salt form offers enhanced water solubility and stability compared to its parent compound, making it a preferred choice for many experimental settings.[1]

| Property | Value | Reference |

| Molecular Weight | 462.3 g/mol | [2] |

| Chemical Formula | C21H20BrNO6 | [2] |

| Appearance | Powder | [3] |

| Solubility | Soluble in water to 50 mM | [1][3] |

| Purity | Typically >98% | [1][2] |

| Storage | Desiccate at -20°C | [3] |

| Primary Target | GABAA Receptor | [2] |

| IC50 (GABAA Receptor) | 3 µM | [2] |

Mechanism of Action: A Competitive Antagonist

This compound is a selective and competitive antagonist of the γ-aminobutyric acid type A (GABAA) receptor.[2] It exerts its effect by binding to the GABA recognition site on the receptor complex, thereby preventing the binding of the endogenous agonist, GABA. This competitive inhibition blocks the conformational change required for the opening of the associated chloride ion channel.[3]

The blockade of the GABAA receptor by this compound leads to a reduction in chloride influx into the neuron. This, in turn, prevents the hyperpolarization of the cell membrane that is characteristic of GABAergic inhibition. The net result is a disinhibition of the neuron, making it more susceptible to depolarization and the firing of an action potential. This pro-convulsant activity is a hallmark of GABAA receptor antagonists.

While its primary action is at the GABAA receptor, it is important to note that this compound has also been reported to affect other ion channels, including calcium-activated potassium channels.[2] This necessitates careful interpretation of experimental results, particularly at higher concentrations.

Experimental Protocols

This compound is a cornerstone reagent in various neurophysiological and pharmacological experiments. Below are detailed methodologies for its application in two key experimental paradigms.

Electrophysiology: Isolation of Excitatory Postsynaptic Currents (EPSCs)

A primary application of this compound is the pharmacological isolation of glutamatergic excitatory postsynaptic currents (EPSCs) by blocking inhibitory postsynaptic currents (IPSCs) mediated by GABAA receptors.

Methodology:

-

Preparation of Brain Slices: Prepare acute brain slices (e.g., hippocampal or cortical) from the animal model of interest using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Recording Setup: Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at a physiological temperature (e.g., 32-34°C).

-

Whole-Cell Patch-Clamp: Obtain whole-cell voltage-clamp recordings from a neuron of interest.

-

IPSC Recording (Baseline): Hold the neuron at a command potential of 0 mV (near the reversal potential for glutamate (B1630785) receptors) to record outward IPSCs.

-

Application of this compound: Bath-apply this compound (typically 10-20 µM) to the aCSF.

-

EPSC Recording: After complete blockade of IPSCs (typically observed as the disappearance of outward currents at 0 mV), change the holding potential to -70 mV (the reversal potential for GABAA receptors) to record inward EPSCs in isolation.

-

Data Analysis: Analyze the amplitude, frequency, and kinetics of the isolated EPSCs.

Radioligand Binding Assay: Determining Receptor Affinity

Radioligand binding assays are employed to determine the affinity of this compound for the GABAA receptor. This is typically achieved through competitive binding experiments using a radiolabeled GABAA receptor agonist, such as [³H]muscimol.

Methodology:

-

Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) in a suitable buffer and centrifuge to isolate the cell membrane fraction containing the GABAA receptors.

-

Assay Setup: In a series of tubes, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]muscimol), and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the concentration of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. This can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion

This compound remains an indispensable tool in neuroscience research. Its properties as a potent and selective competitive antagonist of the GABAA receptor, coupled with its improved solubility and stability, make it ideal for a wide range of in vitro and in vivo studies. A thorough understanding of its mechanism of action and the appropriate application of experimental protocols are crucial for obtaining reliable and interpretable data in the exploration of GABAergic neurotransmission and its role in health and disease.

References

An In-depth Technical Guide to (-)-Bicuculline Methobromide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Bicuculline (B9332) methobromide is a classical and indispensable tool in neuroscience research, serving as a potent and selective competitive antagonist of the γ-aminobutyric acid type A (GABAA) receptor.[1][2] Its primary mechanism of action involves blocking the inhibitory effects of GABA, the principal inhibitory neurotransmitter in the central nervous system, thereby leading to increased neuronal excitability.[2][3] This property makes it an invaluable agent for studying synaptic transmission, network dynamics, and for creating in vitro models of neurological conditions such as epilepsy.[2][4] As the methobromide salt of (+)-bicuculline, it offers enhanced water solubility and stability in aqueous solutions compared to its parent compound, facilitating its use in a wide range of experimental paradigms.[5][6] This guide provides a comprehensive overview of (-)-bicuculline methobromide, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways to empower researchers in their quest to unravel the complexities of the nervous system.

Physicochemical and Pharmacological Properties

This compound is a quaternary salt of bicuculline, a phthalide-isoquinoline alkaloid.[6][7] This modification significantly improves its solubility in aqueous solutions, a critical advantage for in vitro electrophysiology and other biological assays.[5][6]

| Property | Value | Source |

| Molecular Weight | 462.3 g/mol | [6] |

| Formula | C₂₁H₂₀BrNO₆ | [6] |

| Solubility | Soluble to 50 mM in water | [6] |

| Storage | Store at room temperature | [6] |

| Purity | ≥98% | [6] |

| CAS Number | 66016-70-4 | [6] |

Mechanism of Action

This compound exerts its effects primarily by acting as a competitive antagonist at the GABAA receptor.[1][7] It binds to the same site as GABA on the receptor complex but does not activate the channel, thereby preventing GABA from exerting its inhibitory influence.[1][2] The GABAA receptor is a ligand-gated ion channel that, upon activation by GABA, allows the influx of chloride ions (Cl⁻) into the neuron.[8] This influx hyperpolarizes the neuron, making it less likely to fire an action potential.[8] By blocking this action, this compound leads to a net increase in neuronal excitability.[2]

In addition to its primary action on GABAA receptors, it is important for researchers to be aware of its potential off-target effects. Notably, this compound has been shown to block small-conductance Ca²⁺-activated potassium (SK) channels, which can influence neuronal firing patterns.[9][10][11]

Quantitative Data

The following table summarizes key quantitative data for (-)-bicuculline and its methobromide salt from various studies. These values are crucial for designing experiments and interpreting results.

| Parameter | Value | Species/System | Assay | Source |

| IC₅₀ (GABAA Receptor) | 3 µM | Human α₁β₂γ₂L GABAA receptors in Xenopus oocytes | Electrophysiology | [10][12] |

| IC₅₀ (GABAA Receptor) | 2 µM | Not specified | Not specified | [4][13] |

| Effective Concentration (in vitro) | 1-100 µM | Xenopus oocytes | Blockade of apamin-sensitive and -insensitive SK currents | [10] |

| Effective Concentration (in vitro) | 5-60 µM | Rat thalamic slices | Enhancement of low-threshold calcium spike burst | [9][11] |

| Effective Dose (in vivo) | 1.25-3 mg/kg (s.c.) | Mice | Induction of clonic-tonic convulsions | [10] |

Signaling Pathways

The primary signaling pathway affected by this compound is the GABAA receptor-mediated inhibitory neurotransmission pathway.

Caption: GABAA receptor signaling and the inhibitory action of this compound.

Experimental Protocols

Whole-Cell Patch-Clamp Recording to Isolate Excitatory Postsynaptic Currents (EPSCs)

This protocol describes the use of this compound to block inhibitory postsynaptic currents (IPSCs) and isolate EPSCs in neuronal recordings.

Materials:

-

Brain slice preparation (e.g., hippocampus or cortex)

-

Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O₂ / 5% CO₂

-

Internal pipette solution (e.g., K-gluconate based)

-

This compound stock solution (e.g., 10 mM in water)

-

Patch-clamp rig (microscope, amplifier, micromanipulators)

-

Borosilicate glass pipettes (3-7 MΩ)

Procedure:

-

Prepare acute brain slices (300-400 µm thick) and allow them to recover in oxygenated aCSF for at least 1 hour.

-

Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF (2-3 mL/min) at physiological temperature (32-34°C).

-

Establish a whole-cell patch-clamp configuration on a neuron of interest.

-

Record baseline synaptic activity in voltage-clamp mode. At a holding potential of -70 mV, both EPSCs and IPSCs can be observed.

-

To isolate EPSCs, add this compound to the perfusing aCSF to a final concentration of 10-20 µM. This will block the fast inhibitory currents mediated by GABAA receptors.

-

Allow the drug to perfuse for several minutes until the IPSCs are abolished, leaving the EPSCs for study.

-

Record the isolated EPSCs to analyze their properties (e.g., amplitude, frequency, kinetics).

Induction of In Vitro Seizure-Like Activity

This protocol outlines the use of this compound to induce epileptiform activity in brain slices, a common model for studying the mechanisms of epilepsy.

Materials:

-

Brain slice preparation (e.g., hippocampus)

-

aCSF, oxygenated with 95% O₂ / 5% CO₂

-

This compound stock solution

-

Extracellular field potential recording setup

Procedure:

-

Prepare and recover brain slices as described in the previous protocol.

-

Place a slice in the recording chamber and position an extracellular recording electrode in the desired region (e.g., CA1 or CA3 of the hippocampus).

-

Record baseline spontaneous field potentials for at least 10-15 minutes to ensure the stability of the preparation.

-

Introduce this compound into the perfusing aCSF at a concentration known to induce epileptiform activity (typically 5-50 µM).

-

Monitor the field potential recordings for the emergence of seizure-like events, which are characterized by recurrent, high-frequency, and high-amplitude discharges.

-

Once stable epileptiform activity is established, this model can be used to test the efficacy of potential anti-convulsant compounds.

Experimental Workflows

The following diagram illustrates a typical experimental workflow for investigating the effect of a compound on synaptic transmission using this compound.

Caption: A typical experimental workflow utilizing this compound.

Conclusion

This compound remains a cornerstone pharmacological tool for neuroscience research. Its ability to reliably and potently block GABAA receptor-mediated inhibition allows for the precise dissection of neural circuits and the investigation of excitatory neurotransmission. Furthermore, its utility in inducing epileptiform activity provides a robust platform for epilepsy research and the screening of novel anticonvulsant therapies. By understanding its mechanism of action, quantitative properties, and appropriate experimental application, researchers can continue to leverage this powerful antagonist to advance our understanding of the brain in both health and disease. Researchers should, however, remain cognizant of its potential off-target effects, particularly on SK channels, and design their experiments accordingly to ensure the accurate interpretation of their findings.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | GABAA receptor antagonist | Hello Bio [hellobio.com]

- 7. researchgate.net [researchgate.net]

- 8. docs.axolbio.com [docs.axolbio.com]

- 9. researchgate.net [researchgate.net]

- 10. Reactome | GABA receptor activation [reactome.org]

- 11. (-)-Bicuculline methiodide | GABAA Receptors | Tocris Bioscience [tocris.com]

- 12. Frontiers | In vitro Models for Seizure-Liability Testing Using Induced Pluripotent Stem Cells [frontiersin.org]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Discovery and History of Bicuculline Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bicuculline (B1666979), a phthalide-isoquinoline alkaloid, has been an indispensable tool in neuroscience research for over half a century. Its discovery as a selective competitive antagonist of the γ-aminobutyric acid type A (GABAA) receptor revolutionized the study of inhibitory neurotransmission. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and mechanism of action of bicuculline. It details key experimental protocols utilized to characterize its function and presents quantitative data in a clear, comparative format. Furthermore, this guide includes visualizations of the GABAA receptor signaling pathway, a typical experimental workflow for studying bicuculline's effects, and a logical diagram of its antagonist action, all rendered using the DOT language to facilitate a deeper understanding of its scientific application.

Discovery and History

Bicuculline was first identified in 1932 from plant alkaloid extracts.[1] It has been isolated from various plant species, including Dicentra cucullaria, Adlumia fungosa, and several Corydalis species.[1] For decades, its biological activity remained largely unexplored. The pivotal moment in the history of bicuculline came in 1970 when David Curtis and his colleagues published their findings in Nature, demonstrating that bicuculline selectively antagonizes the inhibitory effects of GABA in the mammalian central nervous system.[2] This discovery was crucial as it provided the first truly specific competitive antagonist for what would become known as the GABAA receptor, distinguishing it from GABAB and GABAC receptors.[2] This selectivity made bicuculline an invaluable pharmacological tool for isolating and studying GABAA receptor-mediated inhibitory postsynaptic potentials (IPSPs) and for investigating the role of GABAergic inhibition in various physiological and pathological processes, most notably epilepsy.[1][3] Its ability to block GABA's inhibitory action and induce convulsions has led to its widespread use in in vitro and in vivo models of epilepsy.[1][4]

Chemical Properties and Formulations

Bicuculline is a phthalide-isoquinoline compound with the chemical formula C₂₀H₁₇NO₆ and a molar mass of 367.357 g·mol⁻¹.[1] It is a light-sensitive compound and is sparingly soluble in alcohol and ether but soluble in chloroform (B151607), benzene, and ethyl acetate.[5]

A critical aspect of working with bicuculline is its chemical instability, particularly at physiological pH. In aqueous solutions, it undergoes hydrolysis of its lactone ring to form bicucine, a much less active compound.[2] This conversion is pH-dependent, with bicuculline being more stable in acidic solutions.[2] To overcome the solubility and stability issues, more water-soluble and stable quaternary salts, such as bicuculline methiodide and bicuculline methochloride, have been developed.[2][6] These salts are potent GABAA receptor antagonists but do not readily cross the blood-brain barrier.[2]

Table 1: Physicochemical Properties of Bicuculline

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₇NO₆ | [1] |

| Molar Mass | 367.357 g·mol⁻¹ | [1] |

| Melting Point | 215 °C | [1] |

| IUPAC Name | (6R)-6-[(5S)-6-methyl-5,6,7,8-tetrahydro[2][4]dioxolo[4,5-g]isoquinolin-5-yl]furo[3,4-e][2][4]benzodioxol-8(6H)-one | [1] |

| Solubility | Soluble in chloroform (50 mg/ml), benzene, ethyl acetate; sparingly soluble in alcohol and ether. | [5] |

| Stability | Unstable at physiological pH; more stable at acidic pH. | [2] |

Mechanism of Action

Bicuculline functions as a competitive antagonist at the GABAA receptor.[3][4] This means it binds to the same orthosteric binding site as the endogenous ligand GABA but does not activate the receptor.[2] By occupying the binding site, bicuculline prevents GABA from binding and inducing the conformational change that opens the receptor's integral chloride ion channel.[7] This blockade of chloride influx leads to a reduction of neuronal inhibition and a net increase in neuronal excitability.[1]

While primarily known as a competitive antagonist, some studies suggest bicuculline may also act as an allosteric inhibitor of channel opening, stabilizing the receptor in a closed state.[2][8] In addition to its primary action on GABAA receptors, bicuculline has been shown to block Ca²⁺-activated potassium channels at higher concentrations.[1][4]

GABAA Receptor Signaling Pathway

The GABAA receptor is a pentameric ligand-gated ion channel composed of various subunits (e.g., α, β, γ).[7] The binding of GABA to the interface between α and β subunits triggers the opening of the central chloride channel, leading to hyperpolarization of the postsynaptic neuron and inhibition of neurotransmission.[9] Bicuculline competitively binds at this GABA site, preventing channel opening.

Quantitative Data

The potency of bicuculline as a GABAA receptor antagonist has been quantified in numerous studies using various techniques. The half-maximal inhibitory concentration (IC₅₀) and the equilibrium dissociation constant for an antagonist (pKB) are common measures of its efficacy.

Table 2: Quantitative Antagonist Activity of Bicuculline

| Parameter | Value | Receptor/Preparation | Method | Reference |

| IC₅₀ | 2 µM (± 0.1) | GABAA Receptors | Electrophysiology (in the presence of 40 µM GABA) | [1][4] |

| IC₅₀ | 0.74 µM (± 0.07) | GABA-induced current in cultured hippocampal neurons | Voltage-clamp | [10] |

| IC₅₀ | 0.69 µM (± 0.04) | Pentobarbitone-induced current in cultured hippocampal neurons | Voltage-clamp | [10] |

| pKB | ~5.9 | Recombinant α1β1, α1β1γ2S, and α1β1γ2L GABAA receptors | Schild analysis | [1] |

| EC₅₀ (for network activity increase) | 2.1 µM | In vitro neuronal network | Micro-electrode array | [11] |

It is noteworthy that the antagonist action of bicuculline shows little dependence on the specific subunit composition of the GABAA receptor, with the exception of α6-containing subtypes which exhibit lower sensitivity, and ρ-containing GABAC receptors which are insensitive.[2]

Experimental Protocols

The characterization of bicuculline's activity relies on a variety of experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of bicuculline for the GABAA receptor by measuring its ability to displace a radiolabeled ligand, such as [³H]muscimol.

Materials:

-

Rat brain membrane preparation

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4

-

Radioligand: [³H]muscimol (5-20 Ci/mmol)

-

Unlabeled Ligand for Non-specific Binding: 10 mM GABA

-

Test Compound: Bicuculline (serial dilutions)

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Homogenize rat brains in a sucrose (B13894) buffer. Perform a series of centrifugations to isolate the membrane fraction, washing multiple times to remove endogenous GABA. Resuspend the final pellet in the binding buffer to a protein concentration of 0.1-0.2 mg/ml.

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Membrane preparation + [³H]muscimol (e.g., 5 nM).

-

Non-specific Binding: Membrane preparation + [³H]muscimol + excess unlabeled GABA (10 mM).

-

Displacement: Membrane preparation + [³H]muscimol + varying concentrations of bicuculline.

-

-

Incubation: Incubate the plate at 4°C for 45-60 minutes to allow binding to reach equilibrium.

-

Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the bicuculline concentration to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Electrophysiology (Brain Slice Preparation and Voltage-Clamp Recording)

This protocol is used to measure the effect of bicuculline on GABA-evoked currents in neurons within an acute brain slice.

Materials:

-

Rodent (e.g., rat or mouse)

-

Vibratome

-

Artificial cerebrospinal fluid (aCSF), carbogenated (95% O₂, 5% CO₂)

-

Recording chamber and perfusion system

-

Patch-clamp amplifier, digitizer, and data acquisition software

-

Glass micropipettes

-

GABA and bicuculline solutions

Procedure:

-

Brain Slice Preparation:

-

Anesthetize and decapitate the animal.

-

Rapidly dissect the brain and place it in ice-cold, carbogenated aCSF.

-

Mount the brain on a vibratome and cut slices (e.g., 300-400 µm thick) of the desired brain region (e.g., hippocampus or cortex).

-

Transfer slices to a holding chamber with carbogenated aCSF at room temperature for at least 1 hour to recover.

-

-

Recording:

-

Transfer a single slice to the recording chamber on a microscope stage, continuously perfused with carbogenated aCSF.

-

Using a micromanipulator, approach a neuron with a glass micropipette filled with an appropriate internal solution to establish a whole-cell patch-clamp configuration.

-